Chloromethyl (4-nitrophenyl) carbonate
Overview
Description
Chloromethyl (4-nitrophenyl) carbonate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Synthesis Analysis
4-Nitrophenyl chloroformate is used to block hydroxyl groups in nucleosides. It was applied to synthesize 4-nitrophenyl-5′O-tritylthymidine-3′-carbonate in 89% yield .Molecular Structure Analysis
The molecular formula of this compound is C8H6ClNO5 . The InChI code is 1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 . The Canonical SMILES is C1=CC(=CC=C1N+[O-])OC(=O)OCCl .Physical and Chemical Properties Analysis
The molecular weight of this compound is 231.59 g/mol . The compound has a melting point of 56-58 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Functionalization of Polymers
Chloromethyl (4-nitrophenyl) carbonate has been used in the modification of dextran, a biopolymer. This modification involves the reaction of dextran with 4-nitrophenyl chloroformate, leading to the formation of acyclic carbonate groups. These modified dextran molecules have shown the ability to bind model amino-type drugs, such as phenethylamine and tyramine, demonstrating potential applications in drug delivery systems (Ramírez, Sánchez-Chaves, & Arranz, 1995).
2. Kinetic Studies in Organic Chemistry
Extensive kinetic studies have been conducted on the reactions of this compound with various nucleophiles. These studies provide insights into the reaction mechanisms and rates, which are crucial for understanding and designing chemical processes. For instance, the kinetics and mechanism of anilinolysis (reaction with anilines) and phenolysis (reaction with phenols) of chloromethyl (4-nitrophenyl) carbonates have been investigated, revealing details about the concerted and stepwise mechanisms in these reactions (Castro, Gazitúa, & Santos, 2005; Castro, Pavez, & Santos, 2002).
3. Synthesis of Organic Compounds
The compound has been utilized in the synthesis of other organic compounds, such as 2-chloromethyl-4-nitrophenyl α-D-glucopyranoside. This particular compound has been found to be an effective enzyme-activated irreversible inhibitor of yeast α-glucosidase, showcasing its potential in enzymatic studies and inhibitor design (Briggs, Haines, & Taylor, 1992).
4. Activation Parameters in Chemical Reactions
This compound has been a subject of studies focusing on the activation parameters of certain chemical reactions, like transesterification. These studies contribute to a deeper understanding of the factors influencing the reactivity and efficiency of chemical processes, which is critical for optimization in industrial and laboratory settings (Os'kina & Vlasov, 2009; Os'kina, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Chloromethyl (4-nitrophenyl) carbonate is a chemical compound that primarily targets 4-nitrophenol (4-NP) . The 4-NP is a widely used intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals . It is also used as a benchmark reaction to assess the activity of nanostructured materials .
Mode of Action
The compound interacts with its target, 4-NP, through a process known as catalytic reduction . This interaction involves the use of nanostructured materials as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the catalytic reduction of 4-nitrophenol . This reduction process is influenced by various parameters, including the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .
Result of Action
The primary result of the action of this compound is the reduction of 4-nitrophenol . This reduction process is a key step in the synthesis of various fine or special chemicals, polymers, and pharmaceuticals . The compound is synthesized through a reaction involving p-Nitrophenol, chloromethyl chloroformate, and triethylamine .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction is typically carried out in anhydrous tetrahydrofuran at room temperature . Additionally, the reaction is performed under a nitrogen atmosphere and requires vigorous stirring . These conditions help to ensure the efficacy and stability of the compound’s action.
Biochemical Analysis
Biochemical Properties
Chloromethyl (4-nitrophenyl) carbonate plays a significant role in biochemical reactions, primarily as a reagent for the modification of proteins and enzymes. It interacts with nucleophiles such as amino groups in proteins, leading to the formation of stable carbamate linkages. This interaction is crucial for studying enzyme activity and protein function. For instance, it has been used to modify the active sites of enzymes, thereby providing insights into their catalytic mechanisms .
Cellular Effects
This compound affects various cellular processes by modifying proteins and enzymes within the cell. It can influence cell signaling pathways by altering the activity of key signaling proteins. Additionally, it has been shown to impact gene expression by modifying transcription factors and other regulatory proteins. These modifications can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It reacts with nucleophilic groups, such as amino and hydroxyl groups, forming stable carbamate bonds. This modification can inhibit or activate enzymes, depending on the site of interaction. For example, the modification of serine residues in the active site of serine proteases can lead to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It can inhibit or activate metabolic enzymes, thereby affecting metabolic flux and metabolite levels. For example, its interaction with enzymes involved in the Calvin cycle can influence carbon fixation and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its localization, as different compartments provide distinct microenvironments. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can interact with target biomolecules .
Properties
IUPAC Name |
chloromethyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWCUYBIVJSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380672 | |
Record name | chloromethyl (4-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50780-50-2 | |
Record name | chloromethyl (4-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl 4-nitrophenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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